molecular formula C6H8Cl2 B1615345 6,6-Dichlorobicyclo[3.1.0]hexane CAS No. 23595-96-2

6,6-Dichlorobicyclo[3.1.0]hexane

Cat. No.: B1615345
CAS No.: 23595-96-2
M. Wt: 151.03 g/mol
InChI Key: HNNSUVSMKQVPCJ-UHFFFAOYSA-N
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Description

6,6-Dichlorobicyclo[3.1.0]hexane (CAS 23595-96-2) is a bicyclic organic compound with the molecular formula C6H8Cl2 and a molecular weight of 151.03 g/mol. It serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its key physical properties include a density of approximately 1.31 g/cm³, a boiling point of 185.8°C at 760 mmHg, and a flash point of 72.4°C . A significant application of this core structure is its use in the synthesis of more complex carboxylic acid derivatives. For instance, this compound-3-carboxylic acid can be synthesized from 3-cyclopentenecarboxylic acid via a dichlorocarbene addition reaction using a phase-transfer catalyst . Nuclear Magnetic Resonance (NMR) analysis indicates that this resulting carboxylic acid derivative adopts a boat-like conformation with the carboxyl group in a trans orientation . Furthermore, the bicyclo[3.1.0]hexane scaffold, often referred to as a "methanocarba" ring system, is of high importance in drug discovery. It is used as a rigid surrogate for the ribose ring in nucleoside analogues, which are investigated as potential therapeutics . Specifically, derivatives based on this scaffold are being explored as potent and selective agonists for the adenosine A3 receptor, a promising target for treating inflammation and cancer . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6-dichlorobicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2/c7-6(8)4-2-1-3-5(4)6/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNSUVSMKQVPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283643
Record name 6,6-dichlorobicyclo[3.1.0]hexane
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Molecular Weight

151.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23595-96-2
Record name NSC32685
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,6-dichlorobicyclo[3.1.0]hexane
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Synthetic Methodologies of 6,6 Dichlorobicyclo 3.1.0 Hexane

Dichlorocarbene (B158193) Addition Reactions

A primary method for synthesizing 6,6-dichlorobicyclo[3.1.0]hexane involves the addition of dichlorocarbene to a cyclopentene (B43876) ring. datapdf.com

Synthesis from Cyclopentene and Related Olefins

The addition of dichlorocarbene to cyclopentene yields this compound. datapdf.com In one reported synthesis, this reaction resulted in a 40% yield, producing a 1:1 mixture of this compound and its isomer, 2,3-dichlorocyclohexene. datapdf.com It was noted that the isomeric 2,3-dichlorocyclohexene could be formed from the thermal rearrangement of this compound during the work-up process. datapdf.com

The stability of the resulting dichlorocyclopropane adducts is influenced by ring strain. datapdf.com The reaction of dichlorocarbene with other cyclic olefins, such as cyclohexene (B86901) and cycloheptene, has been observed to yield only the normal dichlorocyclopropane products without rearrangement. datapdf.com

ReactantProduct(s)YieldNotes
CyclopenteneThis compound and 2,3-Dichlorocyclohexene40% (1:1 mixture)Rearrangement to the cyclohexene derivative can occur during work-up. datapdf.com
Cyclohexene7,7-Dichlorobicyclo[4.1.0]heptane-Normal addition product. datapdf.com
Cycloheptene8,8-Dichlorobicyclo[5.1.0]octane-Normal addition product. datapdf.com

Role of Phase Transfer Catalysis in Dichlorocarbene Additions

Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between substances in immiscible phases, such as an aqueous and an organic phase. nih.govyoutube.com A phase transfer catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transfer of a reactant from one phase to another, enabling the reaction to proceed. youtube.comchemicalforums.comyoutube.com This methodology offers several advantages, including the use of simpler and less expensive bases, reduced reaction times, and increased yields. nih.gov

In the context of dichlorocarbene addition, PTC is employed to generate dichlorocarbene from chloroform (B151607). thieme-connect.de The catalyst transfers the hydroxide (B78521) ion from the aqueous phase to the organic phase, where it reacts with chloroform to form the highly reactive dichlorocarbene, which then reacts with the olefin present in the organic phase. youtube.com Vigorous stirring or shaking of the reaction mixture is crucial to maximize the interfacial area between the two phases, thereby increasing the rate of reaction. chemicalforums.com The use of PTC in the reaction of dichlorocarbene with allenes has been shown to favor perdichlorocyclopropanation. thieme-connect.de

Stereoselective Synthesis Approaches to Bicyclo[3.1.0]hexane Derivatives

The development of stereoselective methods to construct the bicyclo[3.1.0]hexane skeleton is an area of significant research interest, particularly for accessing enantioenriched compounds. d-nb.info

Strategies for Enantioselective Cyclopropanation

Enantioselective cyclopropanation is a key strategy for the asymmetric synthesis of bicyclo[3.1.0]hexane derivatives. d-nb.info One approach involves the intramolecular cyclopropanation of unactivated alkenes. d-nb.info For instance, a copper(I)/secondary amine cooperative catalyst system has been developed for the intramolecular radical cyclopropanation of alkenes with an α-methylene group of aldehydes serving as the C1 source. d-nb.info This method allows for the construction of bicyclo[3.1.0]hexane skeletons, including those with challenging vicinal all-carbon quaternary stereocenters, with high efficiency and enantioselectivity. d-nb.info

Another strategy involves the use of metal-catalyzed decomposition of diazo compounds. unl.pt Dirhodium(II) catalysts have been shown to be effective for the cyclopropanation of olefins like N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, achieving high diastereoselectivity with low catalyst loadings. nih.govacs.org By selecting the appropriate catalyst and hydrolysis conditions, either the exo- or endo-diastereomer of the resulting 3-azabicyclo[3.1.0]hexane can be selectively formed. nih.govacs.org

Utilization of Chiral Auxiliaries and Catalytic Systems

Chiral auxiliaries and chiral catalysts are instrumental in achieving stereocontrol in the synthesis of bicyclo[3.1.0]hexane derivatives. d-nb.infounl.pt The development of chiral ligands for metal catalysts is a central focus. For example, iridium(I) complexes with chiral diene ligands have been successfully used for the enantioselective cyclopropanation of sulfoxonium ylides, yielding cyclopropane (B1198618) products with high enantioselectivity. liverpool.ac.uk

In the context of the Simmons-Smith cyclopropanation, chiral auxiliaries attached to the olefin substrate can direct the stereochemical outcome of the reaction. unl.pt The directing ability of functional groups on the substrate, such as an acylamido group, can also influence the facial selectivity of the cyclopropanation. thieme-connect.de The development of chiral catalysts for these reactions, however, remains an ongoing challenge. unl.pt

StrategyCatalyst/Auxiliary SystemKey Features
Intramolecular Radical CyclopropanationCu(I)/Secondary AmineConstructs bicyclo[3.1.0]hexanes with vicinal all-carbon quaternary stereocenters. d-nb.info
Dirhodium(II)-Catalyzed CyclopropanationRh₂(esp)₂High diastereoselectivity with low catalyst loadings for forming 3-azabicyclo[3.1.0]hexanes. nih.govacs.org
Iridium-Catalyzed CyclopropanationIridium(I) with Chiral Diene LigandsHigh enantioselectivity in the cyclopropanation of sulfoxonium ylides. liverpool.ac.uk
Directed Simmons-Smith CyclopropanationChiral Auxiliaries/Directing GroupsFunctional groups on the substrate guide the stereochemical outcome. unl.ptthieme-connect.de

Reactivity and Reaction Mechanisms of 6,6 Dichlorobicyclo 3.1.0 Hexane

Cyclopropane (B1198618) Ring-Opening Reactions

The fused gem-dichlorocyclopropane moiety is the most reactive site in 6,6-dichlorobicyclo[3.1.0]hexane. Reactions typically proceed via cleavage of the cyclopropane ring, following distinct mechanistic pathways.

Electrocyclic reactions are a key class of pericyclic reactions observed for this compound. These reactions involve the concerted reorganization of π electrons and proceed through a single cyclic transition state. The stereochemistry of these reactions is often predictable by the Woodward-Hoffmann rules. For gem-dihalocyclopropanes, these pathways are typically initiated by promoting the cleavage of a carbon-halogen bond, which facilitates the opening of the three-membered ring.

The treatment of this compound with silver(I) salts, such as silver tetrafluoroborate (B81430) (AgBF₄), is a well-established method for inducing electrocyclic ring-opening. arabjchem.org The silver ion coordinates to one of the chlorine atoms, facilitating its departure as a chloride anion and promoting the cleavage of the C-Cl bond. This heterolytic cleavage is concerted with the disrotatory opening of the cyclopropane ring to form a stabilized π-allyl cation. arabjchem.orgacs.org This process effectively transforms the strained bicyclic alkane into a more stable monochlorinated cyclohexenyl cation. arabjchem.org

The resulting π-allyl cation is a reactive intermediate that can be trapped by various nucleophiles. rsc.org For instance, in a study by Banwell and co-workers, subjecting a derivative of this compound to AgBF₄ in tetrahydrofuran (B95107) (THF) at 40°C resulted in a smooth electrocyclic ring-opening. The intermediate π-allyl cation was then trapped by a pendant carbamate (B1207046) nitrogen nucleophile to form a new carbon-nitrogen bond, leading to the synthesis of a key precursor for the alkaloid maritinamine in 65-75% yield. arabjchem.org This intramolecular trapping strategy highlights the synthetic utility of this reaction pathway.

ReactantPromoterConditionsIntermediateProduct TypeYield (%)Ref
Substituted this compoundAgBF₄THF, 40°Cπ-Allyl CationArylated Hexahydroindole65-75 arabjchem.org
C-1 Substituted 6,6-dichlorobicyclo[3.1.0]hexanesAg(I)-π-Allyl CationSpirocyclic 2-Oxa-1-azaspiro[4.5]decan-3-ones- researchgate.net

Heating 6,6-dihalobicyclo[3.1.0]hexane derivatives can also induce electrocyclic ring-opening, often leading to rearrangements. In the condensed phase, thermal treatment of this compound can cause it to rearrange into 2,3-dichlorocyclohexene. epa.govcdnsciencepub.com However, the reaction pathway can be directed towards the formation of a π-allyl cation, similar to the silver-promoted route, which can then be intercepted by a nucleophile present in the reaction mixture.

For example, the thermally-induced electrocyclic ring-opening of the related compound, 6,6-dibromobicyclo[3.1.0]hexane, in the presence of benzylamine (B48309) as a nucleophile, leads to the formation of an allylic amine. nih.govresearchgate.net This reaction proceeds by heating the dibromide, which facilitates the ring-opening to a π-allyl cation that is subsequently trapped by the amine. nih.gov This approach has been utilized as the initial step in the total synthesis of (±)-crinane, an Amaryllidaceae alkaloid. nih.govresearchgate.net While this specific example uses the dibromo-analogue, the principle of thermal ring-opening followed by nucleophilic capture is applicable to this compound as well. core.ac.uk Under vacuum pyrolysis conditions, however, this compound undergoes a concerted 1,3-elimination of HCl to yield 2-chloro-1,3-cyclohexadiene, a different pathway from the condensed phase rearrangement. cdnsciencepub.comcdnsciencepub.com

ReactantConditionsNucleophileIntermediateProductRef
6,6-Dibromobicyclo[3.1.0]hexaneHeatBenzylamineπ-Allyl CationAllylic Amine (precursor to (±)-Crinane) nih.govresearchgate.net
This compound140°CQuinoline (B57606)-Rearranged products core.ac.uk
This compoundVacuum Pyrolysis (>26 W)None-2-Chloro-1,3-cyclohexadiene cdnsciencepub.comcdnsciencepub.com

The reaction of gem-dihalocyclopropanes under basic conditions can lead to ring-opening via mechanisms distinct from the electrocyclic pathways. These reactions are often initiated by deprotonation and can involve unique intermediates. While the silver-promoted and thermal reactions of this compound typically involve cleavage of the internal, shared C1-C5 bond, base-promoted reactions in related systems can favor cleavage of an external cyclopropane bond. uq.edu.au

In studies on related gem-dibromocyclopropanes, a key mechanistic step under basic conditions is the elimination of hydrogen bromide (HBr) to form a highly strained bromocyclopropene intermediate. uq.edu.au This mechanism was elucidated through experimental and computational studies on glycal-derived gem-dibromocyclopropanes reacting with nucleophilic bases like sodium methoxide. uq.edu.au

The reaction is initiated by the alkoxide base abstracting a proton from the carbon adjacent to the fused cyclopropane ring. uq.edu.au This deprotonation is followed by the elimination of a bromide ion, leading to the formation of the bromocyclopropene. uq.edu.au Computational studies suggest this process resembles an E1cB elimination, where the deprotonation and loss of the leaving group occur in a stepwise fashion, although they are part of a single, continuous potential energy barrier. uq.edu.au This pathway contrasts sharply with the silver-promoted ring expansion and represents a competing reaction channel for gem-dihalocyclopropanes. uq.edu.au

Following the formation of the bromocyclopropene intermediate, the high strain of the three-membered ring facilitates its subsequent ring-opening. uq.edu.au Density functional theory (DFT) computations on a model system have shown that the bromocyclopropene ring opens to form a configurationally stable zwitterionic intermediate. uq.edu.au In the case of the studied glycal-derived systems, this intermediate consists of an oxocarbenium cation and a vinyl carbanion. uq.edu.au

This zwitterionic species is highly reactive and is immediately trapped by a nucleophile. uq.edu.au In the presence of methanol (B129727), for instance, the methanol attacks the cationic center, and subsequent protonation of the carbanionic center (either from the solvent or the alcohol molecule generated in the initial deprotonation) yields the final ring-opened product. uq.edu.au The stability and stereochemistry of this zwitterionic intermediate are crucial in determining the final product's configuration. uq.edu.au

Mechanochemical Activation of Ring Opening in Polymeric Systems

The gem-dichlorocyclopropane (gDCC) unit, of which this compound is a parent structure, can function as a mechanophore when incorporated into a polymer backbone. When copolymers derived from polybutadiene (B167195) containing gDCC units are subjected to pulsed ultrasound sonication in solution, the mechanical stress induces a specific chemical transformation. researchgate.net This process provides a reagent-less method for modifying the polymer structure. rsc.org

The primary reaction observed is the mechanochemical ring-opening of the gDCC moiety to form a 2,3-dichloroalkene structure within the polymer chain. researchgate.net This reactivity is a consequence of the elongational strain experienced by the polymer chains in the sonication flow fields. Studies have shown that this ring-opening event is significantly more frequent than the scission of the polymer backbone, indicating that the gDCC unit is a highly efficient mechanophore. researchgate.net This reactivity is dependent on the polymer's molecular weight and the location of the mechanophore; it is not observed in low-molecular-weight copolymers or when the gDCC is part of a side chain. researchgate.net Research also indicates that cis-coupled gDCC units are slightly more prone to react than their trans isomers. researchgate.net

Table 1: Mechanochemical Ring Opening of gem-Dichlorocyclopropane (gDCC) in Polybutadiene (This table is interactive. Click on the headers to sort.)

Feature Description Source(s)
Activation Method Pulsed ultrasound sonication researchgate.netrsc.org
Reactant gem-Dichlorocyclopropane (gDCC) units in polybutadiene copolymer researchgate.net
Product 2,3-Dichloroalkene structure in the polymer backbone researchgate.net
Driving Force Elongational strain from sonication flow fields researchgate.net
Efficiency Ring openings occur hundreds of times more frequently than polymer chain scission researchgate.net

| Stereoselectivity | cis-isomers are slightly more reactive than trans-isomers | researchgate.net |

**3.2. Elimination Reactions

Under vacuum pyrolysis conditions, 6,6-dihalobicyclo[3.1.0]hexanes undergo elimination of hydrogen halide (HX) rather than the loss of dihalogens. cdnsciencepub.comcdnsciencepub.com Specifically, the vacuum pyrolysis of this compound results in the clean elimination of hydrogen chloride (HCl). cdnsciencepub.com The product of this reaction is 2-chloro-1,3-cyclohexadiene. cdnsciencepub.com

Mechanistic studies involving the pyrolysis of the related compound exo-6-bromo-endo-6-chlorobicyclo[3.1.0]hexane provide further insight. This compound selectively eliminates HCl to form 2-bromo-1,3-cyclohexadiene. cdnsciencepub.comcdnsciencepub.com This selectivity, combined with the observation that the thermal rearrangement product (2,3-dihalocyclohexene) is not an intermediate in the pyrolysis, suggests that the 1,3-elimination of HX proceeds through a concerted mechanism without prior isomerization of the cyclopropane ring. cdnsciencepub.comresearchgate.net

Table 2: Pyrolytic Elimination of HCl from this compound (This table is interactive. Click on the headers to sort.)

Parameter Details Source(s)
Reactant This compound cdnsciencepub.comcdnsciencepub.com
Condition Vacuum Pyrolysis (e.g., using a CO2 laser as a heat source) cdnsciencepub.comresearchgate.net
Eliminated Molecule Hydrogen Chloride (HCl) cdnsciencepub.com
Product 2-Chloro-1,3-cyclohexadiene cdnsciencepub.com

| Proposed Mechanism | Concerted 1,3-elimination | cdnsciencepub.comresearchgate.net |

The reaction of substituted this compound derivatives with organolithium reagents can lead to competing elimination pathways, the outcomes of which are often temperature-dependent. researchgate.netresearchgate.net For instance, when 1-bromo-5-bromomethyl-6,6-dichlorobicyclo[3.1.0]hexane is treated with an alkyllithium, a halogen-metal exchange occurs, forming organolithium intermediates. researchgate.netresearchgate.net

From these intermediates, two competing 1,n-elimination reactions can take place:

1,2-Elimination : This pathway leads to the formation of a highly strained 1,3-bridged cyclopropene (B1174273) as a reactive intermediate. researchgate.netresearchgate.net

1,4-Elimination : This alternative pathway generates butadiene derivatives. researchgate.netresearchgate.net

The distribution of products is sensitive to the reaction temperature, indicating a kinetic competition between the two elimination routes. researchgate.netresearchgate.net The reactive intermediates involved are key to understanding the product formation and include the initial organolithium species, the strained cyclopropene, and a vinylcarbene that can arise from the rearrangement of the cyclopropene. researchgate.netdocumentsdelivered.com

**3.3. Rearrangement Pathways

In contrast to the vacuum pyrolysis pathway that leads to HX elimination, heating this compound in the condensed phase (as a liquid or in solution) induces a thermal rearrangement. cdnsciencepub.comcdnsciencepub.com This reaction pathway results in the formation of 2,3-dihalocyclohexenes. Specifically, heating this compound yields 2,3-dichlorocyclohexene. cdnsciencepub.com This transformation has been observed when the compound is heated in a solvent such as quinoline at 140 °C. core.ac.uk This outcome highlights the critical role of the reaction conditions (condensed phase vs. vacuum pyrolysis) in dictating the chemical fate of this compound.

The strained cyclopropene intermediate formed during the 1,2-elimination reaction of this compound derivatives is itself unstable and prone to further transformation. researchgate.net This intermediate can undergo a cyclopropene-vinylcarbene rearrangement. researchgate.netresearchgate.net This type of rearrangement is a known reaction pathway for strained cyclopropenes, particularly those with geminal substituents. ethernet.edu.et In the case of the derivative 1-bromo-5-bromomethyl-6,6-dichlorobicyclo[3.1.0]hexane, the 1,3-bridged cyclopropene rearranges to a vinylcarbene. researchgate.net This highly reactive vinylcarbene can then be trapped, for example, by insertion into the ether solvent to yield isomeric products. researchgate.netresearchgate.net

Table 3: Mentioned Compounds

Compound Name IUPAC Name
This compound This compound
2,3-Dichloroalkene Not applicable (general structure)
2-Chloro-1,3-cyclohexadiene 2-chloro-1,3-cyclohexadiene
exo-6-Bromo-endo-6-chlorobicyclo[3.1.0]hexane exo-6-bromo-endo-6-chlorobicyclo[3.1.0]hexane
2-Bromo-1,3-cyclohexadiene 2-bromo-1,3-cyclohexadiene
1-Bromo-5-bromomethyl-6,6-dichlorobicyclo[3.1.0]hexane 1-bromo-5-(bromomethyl)-6,6-dichlorobicyclo[3.1.0]hexane
Butadiene Buta-1,3-diene
2,3-Dichlorocyclohexene 2,3-dichloro-1-cyclohexene

Rearrangement Pathways

Photochemical Rearrangements Involving Bicyclo[3.1.0]hexene Scaffolds

The photorearrangement of aromatic compounds, such as benzene (B151609) and its derivatives, can lead to the formation of bicyclo[3.1.0]hexene scaffolds. acs.org These reactions, often conducted in nucleophilic media under acidic conditions, can generate complex, three-dimensional structures from simple, readily available starting materials in a single photochemical step. acs.org The process is of significant interest as it allows for the creation of molecules with multiple stereogenic centers. acs.org

The scope of these photochemical rearrangements has been explored, revealing that silyl-substituted benzenes are particularly effective precursors, yielding bicyclo[3.1.0]hexene derivatives as single isomers with three stereogenic centers in good yields. acs.org Mechanistic studies, combining computational and experimental approaches, have investigated the pathways of these transformations. One major hypothesis involves the relief of excited-state antiaromaticity. acs.org

While direct enantioselective synthesis through these photochemical methods has proven challenging due to racemization of the product in the acidic reaction media, the potential of this reaction has been demonstrated by the preparation of an optically pure single isomer of a bicyclo[3.1.0]hexene derivative in a two-step process starting from benzene. acs.org The reaction conditions, including substrate concentration, acid strength, and amount, must be carefully optimized to achieve good yields. acs.org

Other Transformations

Beyond photochemical reactions, this compound undergoes other significant transformations, notably with dimethyl sulfoxide (B87167) (DMSO).

A notable transformation of 6,6-dihalobicyclo[3.1.0]hexanes, including the dichloro-variant, is their reaction with dimethyl sulfoxide (DMSO) upon heating to produce 2-halo-2-cycloalkenols. researchgate.net This reaction provides a direct conversion pathway from thermally unstable gem-dihalobicyclo[n.1.0]alkanes to halocycloalkenols without the need for silver salts. researchgate.net The process involves an initial thermal electrocyclic ring-opening of the dichlorocyclopropane. researchgate.net

The proposed mechanism for the subsequent substitution step is multifaceted. It begins with the nucleophilic attack of DMSO on an intermediate species. researchgate.net This is followed by a Pummerer-type rearrangement and subsequent hydrolytic decomposition to yield the final 2-chloro-2-cyclohexenol product. researchgate.net DMSO plays a dual role in such reactions, acting as both a nucleophile and a scavenger for leaving groups. organic-chemistry.orgresearchgate.net Mechanistic studies using various spectroscopic techniques have identified byproducts such as brominated-DMSO, methyl bromide (MeBr), and hydrogen bromide (HBr) in related systems, indicating the complex role of DMSO. organic-chemistry.orgresearchgate.net

Stereochemical and Conformational Analysis

Conformational Preferences of the Bicyclo[3.1.0]hexane Core

The bicyclo[3.1.0]hexane system, which consists of a cyclopentane (B165970) ring fused to a cyclopropane (B1198618) ring, can theoretically exist in several conformations, primarily boat-like and chair-like forms. capes.gov.broup.com Extensive computational and experimental studies have been conducted to determine the most stable conformation of this bicyclic system and its derivatives. capes.gov.broup.comacs.org

Contrary to the well-known preference for the chair conformation in monocyclic six-membered rings like cyclohexane, the bicyclo[3.1.0]hexane core exhibits a marked preference for a boat-like conformation. capes.gov.broup.comconicet.gov.ar Ab initio molecular orbital calculations have shown that for the parent bicyclo[3.1.0]hexane, the boat form is significantly more stable than the chair form. capes.gov.broup.com This preference is attributed to stabilizing orbital interactions within the bicyclic system. capes.gov.broup.comoup.com

This trend generally holds for various substituted bicyclo[3.1.0]hexane derivatives. For instance, NMR analysis has confirmed that 6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic acid adopts a boat-like conformation. koreascience.kr Similarly, computational studies on a complex bicyclo[3.1.0]hexane derivative featuring four hydroxyl (OH) groups and one azide (B81097) (N₃) group found the boat-like conformers to be substantially more stable than the chair-like ones. rsc.orgdocumentsdelivered.com

However, the relative stability can be influenced by the presence and position of heteroatoms in the ring system. In the case of 2,4-dioxabicyclo[3.1.0]hexane, the chair form is calculated to be slightly more stable than the boat form, although the energy difference is much smaller than in corresponding monocyclic systems. capes.gov.broup.com For 1,5-diazabicyclo[3.1.0]hexane, the boat conformation is decisively the most stable, with the chair and twist conformations being significantly higher in energy. acs.org

Relative Stability of Bicyclo[3.1.0]hexane Conformers
CompoundMore Stable ConformerEnergy Difference (kcal/mol) (Chair vs. Boat)Method
Bicyclo[3.1.0]hexaneBoat-Ab initio calculations capes.gov.broup.com
1,5-Diazabicyclo[3.1.0]hexaneBoat3.78MP2 Calculations acs.org
2,4-Dioxabicyclo[3.1.0]hexaneChair-0.9Ab initio calculations oup.com
This compound-3-carboxylic acidBoat-NMR Analysis koreascience.kr
Substituted Bicyclo[3.1.0]hexane (with 4 OH, 1 N₃)BoatSignificantly more stableDFT Calculations rsc.orgdocumentsdelivered.com

Determination of Absolute Configuration in Derivatives

Determining the precise three-dimensional arrangement of atoms, or absolute configuration, is critical for understanding the properties and biological activity of chiral molecules. For derivatives of bicyclo[3.1.0]hexane, a combination of chiroptical spectroscopy and computational methods has proven to be a powerful tool. rsc.orgdocumentsdelivered.com

In one study, the absolute configurations of a pair of enantiomeric bicyclo[3.1.0]hexane derivatives were successfully determined using a combination of electronic circular dichroism (ECD), optical rotation dispersion (ORD), and vibrational circular dichroism (VCD) spectroscopy. rsc.orgdocumentsdelivered.com The experimental spectra were compared with spectra simulated using density functional theory (DFT) calculations for low-energy conformers. This multi-pronged approach allowed for a confident assignment of the absolute configuration. rsc.orgdocumentsdelivered.com

Another reliable method for unambiguous determination of absolute configuration is single-crystal X-ray analysis. This technique has been used to determine the stereochemistry of a bicyclo[3.1.0]hexane derivative by analyzing its crystalline hydrazone derivative. d-nb.info

Configurational Stability and Dynamics of Reaction Intermediates

The 6,6-dihalobicyclo[3.1.0]hexane scaffold is a valuable precursor in organic synthesis, often undergoing reactions that proceed through distinct intermediates. A key reaction is the thermally- or silver(I)-promoted electrocyclic ring-opening of the gem-dihalocyclopropane. researchgate.netarabjchem.orgresearchgate.net

This process leads to the formation of a transient π-allyl cation intermediate. researchgate.netarabjchem.org The stability and subsequent reactivity of this cation are central to the synthetic utility of the starting material. The cation is configurationally stable enough to be trapped by both external and internal nucleophiles. For example, subjecting 6,6-dihalobicyclo[3.1.0]hexane derivatives to reaction conditions in the presence of nucleophiles like benzylamine (B48309) or tethered carbamates results in the formation of new cyclic and spirocyclic products. researchgate.netarabjchem.org This demonstrates that the π-allyl cation intermediate has a sufficient lifetime to be captured, allowing for the controlled construction of complex molecular architectures. researchgate.netarabjchem.org The desymmetrization of meso-6,6-dibromobicyclo[3.1.0]hexanes by trapping the intermediate cation with chiral amines has been employed in the total synthesis of natural products like crinine (B1220781) alkaloids. researchgate.net

Computational and Theoretical Studies

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a key computational method for unraveling the complex mechanisms of reactions involving the bicyclo[3.1.0]hexane framework. By modeling the potential energy surfaces of reacting systems, researchers can identify transition states, intermediates, and the energetic barriers that govern reaction pathways.

Studies on analogous systems highlight the utility of DFT in understanding the reactivity of strained bicyclic compounds. For instance, DFT calculations (specifically using the M06-2X functional) have been employed to investigate the base-promoted ring-opening of gem-dibromocyclopropanes derived from glycals. uq.edu.au These computations revealed a stepwise mechanism commencing with HBr elimination to form a bromocyclopropene intermediate. uq.edu.au Subsequent ring opening leads to a stable zwitterionic intermediate, which then undergoes nucleophilic addition and protonation. uq.edu.au The calculations successfully predicted the retention of stereochemistry observed experimentally by comparing the transition state energies for different pathways. uq.edu.au

In a different context, DFT has been used to show that the 6π-electrocyclization within a fused ring system, which locks the orientation of π-bonds, can be mechanically reversible. researchgate.net Calculations demonstrated that an external pulling force could trigger the reverse reaction, highlighting the role of mechanical stress in chemical transformations of constrained systems like 6,6-dichlorobicyclo[3.1.0]hexane. researchgate.net

Furthermore, DFT methods at the M11/cc-pVDZ level of theory have been applied to study the 1,3-dipolar cycloaddition reactions of cyclopropenes with an azomethine ylide to form 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org These investigations found the reactions to be controlled by the interaction between the highest occupied molecular orbital (HOMO) of the cyclopropene (B1174273) and the lowest unoccupied molecular orbital (LUMO) of the ylide. beilstein-journals.org The calculated transition-state energies were in full agreement with the experimentally observed high diastereofacial selectivity. beilstein-journals.org These examples underscore the power of DFT to provide detailed mechanistic insights into the formation and reaction of the bicyclo[3.1.0]hexane skeleton.

System StudiedDFT MethodKey Mechanistic InsightReference
Base-promoted ring opening of gem-dibromocyclopropanesM06-2XProceeds via a bromocyclopropene and a zwitterionic intermediate; calculations explained observed stereochemistry. uq.edu.au
1,3-Dipolar cycloaddition to form 3-azabicyclo[3.1.0]hexanesM11/cc-pVDZReaction is HOMO(cyclopropene)-LUMO(ylide) controlled; transition state energies confirmed experimental stereoselectivity. beilstein-journals.org
Mechanically induced 6π-electrocyclizationNot specifiedDFT calculations showed the reaction could be reversed by applying an external mechanical force. researchgate.net

Excited-State Calculations and Photoreactivity Studies

The photochemistry of aromatic compounds can lead to the formation of complex three-dimensional structures, including the bicyclo[3.1.0]hexane scaffold. acs.org Excited-state calculations are crucial for understanding these transformations, which occur on potential energy surfaces different from the ground state.

A fundamental photoreaction is the acid-catalyzed addition of nucleophilic solvents to benzene (B151609), which yields substituted bicyclo[3.1.0]hexene derivatives. acs.org Quantum chemical calculations have been pivotal in distinguishing between two plausible mechanistic hypotheses for this reaction. acs.orgnih.gov

Pathway 1: Protonation of benzene in its excited state, followed by rearrangement to a bicyclo[3.1.0]hexenium cation, which is then trapped by a nucleophile. acs.orgnih.gov

Pathway 2: Photorearrangement of excited benzene to its valence isomer, benzvalene (B14751766), which is subsequently protonated and attacked by a nucleophile. acs.orgnih.gov

Computational studies, using methods such as (U)B3LYP/6-311+G(d,p), have revealed that the second mechanism is the operative one. acs.org These calculations help to map the reaction coordinates in both the ground (S₀) and first triplet (T₁) excited states, providing a detailed picture of the energetic landscape that guides the photochemical rearrangement. acs.org The bicyclo[3.1.0]hexane framework is recognized as a valuable and rigid molecular scaffold that can be accessed through such photoreactions, turning a simple, flat molecule into a complex 3D structure in a single step. acs.org

Proposed MechanismComputational FindingComputational LevelReference
Pathway 1: Excited-state protonation then rearrangementDetermined to be less likely.(U)B3LYP/6-311+G(d,p) acs.org
Pathway 2: Rearrangement to benzvalene then protonationDetermined to be the operative mechanism.(U)B3LYP/6-311+G(d,p) acs.orgnih.gov

Aromaticity and Antiaromaticity Considerations in Reaction Pathways

The concepts of aromaticity and antiaromaticity are central to understanding the reactivity of cyclic conjugated systems, particularly in different electronic states. While benzene is the archetypal aromatic molecule in its ground state, this character is reversed in its lowest excited states. nih.gov According to Baird's rule, the lowest ππ* singlet (S₁) and triplet (T₁) excited states of benzene are antiaromatic.

This switch from aromaticity to antiaromaticity upon photoexcitation creates a powerful driving force for reactions that can alleviate this excited-state antiaromaticity (ESAA). acs.orgnih.gov The photochemical formation of bicyclo[3.1.0]hexene derivatives from benzene is a prime example of a reaction triggered by ESAA relief. acs.org The reaction breaks the cyclic π-conjugation of the benzene ring, thereby relieving the destabilizing antiaromatic character of the excited state. nih.gov

The change in aromatic character can be quantified using computational methods like Nucleus-Independent Chemical Shift (NICS) calculations. NICS values provide a measure of the magnetic shielding at the center of a ring, with large negative values indicating aromaticity and large positive values indicating antiaromaticity. Calculations show that protonating benzene in its ground state causes a loss of aromaticity. In contrast, protonating benzene in its excited state leads to a significant relief of antiaromaticity, as the system becomes non-aromatic. acs.org This energetic stabilization in the excited state is a key factor that facilitates the photoreaction. acs.orgnih.gov

StateProcessChange in Aromatic CharacterΔNICS(1)zz (ppm)Reference
Ground State (S₀)ProtonationLoss of Aromaticity16.0 acs.org
Excited Singlet State (S₁)ProtonationRelief of Antiaromaticity-55.6 acs.org
Excited Triplet State (T₁)ProtonationRelief of Antiaromaticity-28.3 acs.org

Derivatives and Analogues of Bicyclo 3.1.0 Hexane Systems

Functionalized 6,6-Dichlorobicyclo[3.1.0]hexane Derivatives

The introduction of functional groups onto the this compound skeleton provides a pathway to novel compounds with potential applications in various fields of chemistry.

A notable derivative is this compound-3-carboxylic acid. This compound can be synthesized from 3-cyclopentenecarboxylic acid through the addition of dichlorocarbene (B158193), a reaction that can be facilitated using a phase transfer catalyst such as benzyl (B1604629) triethylamine (B128534) chloride (BTEA.Cl). koreascience.kr Spectroscopic analysis using ¹H NMR and ¹³C NMR has revealed that the molecule adopts a boat-like conformation, with the carboxyl group oriented in a trans position relative to the dichlorocyclopropane ring. koreascience.kr This specific stereochemistry is a direct consequence of the synthetic route and the inherent conformational preferences of the bicyclic system.

Another related derivative is 3-tert-butoxycarbonylamino-6,6-dichloro-bicyclo[3.1.0]hexane-3-carboxylic acid, which incorporates both a carboxylic acid and a protected amine functional group, highlighting the potential for creating multifunctionalized bicyclo[3.1.0]hexane derivatives. chemicalbook.com

The chemistry of bicyclo[3.1.0]hexane extends beyond chlorinated derivatives to include other dihalogenated analogues such as 6,6-dibromobicyclo[3.1.0]hexane and exo-6-bromo-endo-6-chlorobicyclo[3.1.0]hexane. The thermal behavior of these compounds has been investigated through vacuum pyrolysis. cdnsciencepub.com

Under these conditions, both 6,6-dibromobicyclo[3.1.0]hexane and this compound undergo elimination of a hydrogen halide (HX) to yield the corresponding 2-halo-1,3-cyclohexadienes. cdnsciencepub.com This contrasts with their condensed-phase thermal rearrangement, which leads to 2,3-dihalocyclohexenes. cdnsciencepub.com The study of exo-6-bromo-endo-6-chlorobicyclo[3.1.0]hexane revealed a selective loss of HCl to form 2-bromo-1,3-cyclohexadiene, suggesting a concerted 1,3-elimination mechanism without prior isomerization of the cyclopropane (B1198618) ring. cdnsciencepub.com

The synthesis of gem-dihalocyclopropanes, including dibromo- and dichlorocyclopropanes, is often achieved by the addition of the corresponding dihalocarbene to an alkene. rsc.org

Bicyclo[3.1.0]hexane Scaffold in Complex Molecule Design

The unique, rigid, three-dimensional structure of the bicyclo[3.1.0]hexane scaffold makes it an attractive building block for the design of complex molecules, particularly those intended to interact with biological targets. researchgate.net

Aminated and fluorinated bicyclo[3.1.0]hexane derivatives are of significant interest in medicinal chemistry. nih.govbeilstein-journals.org For instance, the 3-azabicyclo[3.1.0]hexane framework is a key structural component in several pharmaceuticals, including the gyrase inhibitor Trovafloxacin and the dipeptidyl peptidase IV (DPP-4) inhibitor Saxagliptin. beilstein-journals.org The synthesis of these nitrogen-containing bicyclic systems can be achieved through various methods, including intramolecular cyclization and cycloaddition reactions. beilstein-journals.orgresearchgate.net

Fluorinated analogues have also been extensively developed. For example, novel group II metabotropic glutamate (B1630785) receptor (mGluR) antagonists have been created based on 3-alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives. acs.orgebi.ac.uk These compounds were designed by functionalizing the C-3 position of a known potent mGluR agonist. acs.orgebi.ac.uk The introduction of fluorine can significantly impact the physicochemical properties of the molecule, such as acidity and lipophilicity. researchgate.net The convergent synthesis of fluorinated bicyclo[3.1.0]hexanes has been achieved with high diastereoselectivity using photoredox catalysis. nih.gov

The bicyclo[3.1.0]hexane ring system, often referred to as a methanocarba ring, serves as a conformationally restricted replacement for the ribose ring in nucleosides. scispace.com This modification has proven effective in enhancing the potency and selectivity of ligands for various receptors, particularly adenosine (B11128) receptors (ARs). nih.govmdpi.comnih.gov

A series of bicyclo[3.1.0]hexane-based nucleosides have been synthesized and evaluated for their affinity at P1 receptors. nih.govmdpi.comnih.gov These studies have focused on modifications at various positions of the purine (B94841) ring and the 5'-position of the bicyclo[3.1.0]hexane moiety to establish structure-affinity relationships. nih.govmdpi.comnih.gov For example, certain derivatives have shown high selectivity for the A3 adenosine receptor, a promising target for inflammatory diseases and cancer. nih.govmdpi.comnih.gov

The (N)-methanocarba modification, which locks the sugar conformation in a "North" (N) envelope, has been particularly successful in designing potent and selective P2Y1 receptor antagonists. scispace.comnih.gov

Structure-Reactivity and Structure-Affinity Relationships in Derivatives

The systematic modification of the bicyclo[3.1.0]hexane scaffold and its appended functional groups allows for the detailed study of structure-reactivity and structure-affinity relationships (SAR).

In the context of receptor ligands, SAR studies have been crucial in optimizing the affinity and selectivity of bicyclo[3.1.0]hexane-based nucleosides for adenosine receptors. For instance, modifications at the 1-, 2-, and 6-positions of the purine ring, as well as at the 5'-position of the bicyclo[3.1.0]hexane core, have been explored to close gaps in the understanding of structure-affinity relationships for the A3 adenosine receptor. nih.govmdpi.comnih.gov

One study found that a derivative with a dibenzylamino group at the 6-position and a methylthio group at the 2-position of the purine ring displayed high A3 receptor selectivity. nih.govresearchgate.net In contrast, derivatives with a chloro substituent at the 6-position showed no affinity for P1 receptors. nih.gov Variations at the 5'-position of the bicyclo[3.1.0]hexane moiety were generally not well-tolerated, leading to a loss of A3 receptor affinity. nih.gov

For group II mGluR antagonists based on the 2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid scaffold, the stereochemistry of the bicyclo[3.1.0]hexane ring and the nature of the substituent at the 3-position are critical for affinity and antagonist activity. acs.org The table below summarizes the affinity data for selected derivatives.

Data for the table was sourced from a study on 3-alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as group II mGluR antagonists. acs.org

Similarly, for P2Y1 receptor antagonists, the introduction of a 2-iodo substituent on the adenine (B156593) ring of an (N)-methanocarba N6-methyl analogue resulted in the most potent and selective antagonist reported at the time. scispace.com The table below presents the binding affinities of selected 2-substituted (N)-methanocarba adenosine analogues at the human P2Y1 receptor.

Data for the table was sourced from a study on 2-substituted adenine nucleotide analogues containing a bicyclo[3.1.0]hexane ring system. scispace.com

These examples underscore the power of using the bicyclo[3.1.0]hexane scaffold as a platform for medicinal chemistry and drug discovery, where fine-tuning of its substitution pattern can lead to highly potent and selective molecules.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

The inherent ring strain and the presence of the gem-dichloro group make 6,6-dichlorobicyclo[3.1.0]hexane and its derivatives reactive intermediates that can be strategically manipulated to build intricate molecular frameworks. The electrocyclic ring-opening of the cyclopropane (B1198618) ring is a key transformation that unlocks its synthetic potential.

Total Syntheses of Natural Products (e.g., Amaryllidaceae Alkaloids)

The core structure of 6,6-dihalobicyclo[3.1.0]hexanes is a valuable precursor for the synthesis of various natural products, most notably the Amaryllidaceae alkaloids, a class of compounds with significant medicinal properties, including the Alzheimer's drug galanthamine. researchgate.net While the dibromo analog, 6,6-dibromobicyclo[3.1.0]hexane, is more commonly cited in the total synthesis of these alkaloids, the underlying chemical principles are directly applicable to the dichloro derivative.

The key step in these syntheses is the thermally induced electrocyclic ring-opening of the bicyclo[3.1.0]hexane system. This process generates a reactive π-allyl cation intermediate. This cation can then be trapped by a variety of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, setting the stage for subsequent cyclizations and functional group manipulations.

For instance, the total synthesis of (±)-crinane, a representative Amaryllidaceae alkaloid, has been achieved in ten steps starting from 6,6-dibromobicyclo[3.1.0]hexane. researchgate.netnih.gov The initial step involves the thermal ring-opening and capture of the resulting π-allyl cation with benzylamine (B48309). researchgate.netnih.gov This adduct is then elaborated through a series of reactions, including a radical cyclization, to construct the characteristic tetracyclic core of crinane. researchgate.netnih.gov Similar strategies have been employed in the synthesis of other alkaloids in this family, such as (±)-γ-lycorane. acs.org

Although less documented in the context of Amaryllidaceae alkaloid synthesis, C-1 substituted 6,6-dichlorobicyclo[3.1.0]hexanes have been shown to undergo electrocyclic ring-opening to form corresponding π-allyl cations, which then cyclize to afford spirocyclic products. researchgate.net This demonstrates the parallel reactivity of the dichloro- and dibromo-analogs, suggesting that this compound is a viable, albeit less explored, starting material for these complex natural products.

Access to Value-Added Heterocyclic Building Blocks

The electrophilic nature of the π-allyl cation generated from the ring-opening of this compound makes it a powerful tool for the synthesis of diverse heterocyclic compounds. sigmaaldrich.com These heterocycles are often privileged structures in medicinal chemistry due to their prevalence in biologically active molecules. sigmaaldrich.com

A notable application is the synthesis of 2-oxa-1-azaspiro[4.5]decan-3-ones. This is achieved through the electrocyclic ring-opening of 6,6-dichlorobicyclo[3.1.0]hexanes and the subsequent trapping of the resulting π-allyl cations with C-1 tethered hydroxyamine derivatives. researchgate.netacs.org This intramolecular trapping reaction efficiently constructs the spirocyclic heterocyclic core in a controlled manner. This methodology provides a direct route to complex heterocyclic systems that would be challenging to assemble using other synthetic strategies.

Role in Chiral Pool Synthesis and Enantiopure Compound Preparation

The preparation of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a molecule can be highly dependent on its stereochemistry. The bicyclo[3.1.0]hexane framework has proven to be a useful scaffold in the synthesis of enantiopure compounds, often starting from readily available chiral precursors in what is known as chiral pool synthesis.

A key strategy involves the desymmetrization of meso-6,6-dihalobicyclo[3.1.0]hexanes. In this approach, the prochiral starting material is reacted with a chiral, non-racemic nucleophile. For example, the thermally-induced electrocyclic ring-opening of meso-6,6-dibromobicyclo[3.1.0]hexane in the presence of a chiral primary amine leads to a mixture of diastereomeric amino-cyclohexene derivatives. researchgate.net These diastereomers can be separated and then individually elaborated into the desired enantiomerically pure target molecules, such as (+)- and (–)-crinane. researchgate.net

Furthermore, the bicyclo[3.1.0]hexane skeleton itself is a key feature in a number of chiral synthons. For instance, novel, chiral bicyclo[3.1.0]hex-2-ene amino acid derivatives have been synthesized starting from 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one. documentsdelivered.com These conformationally restricted amino acids are valuable building blocks in medicinal chemistry. The synthesis can be directed to produce specific enantiomers by starting with the appropriate chiral starting material. documentsdelivered.com This highlights how the rigid bicyclic framework can be used to control stereochemistry and generate complex, enantiopure molecules.

Mechanochemical Applications

Mechanochemistry is a burgeoning field of chemistry that explores how mechanical forces can be used to induce chemical transformations. Molecules that are designed to undergo specific chemical reactions in response to mechanical stress are known as mechanophores.

Design and Activation of Mechanophores in Copolymers

The gem-dichlorocyclopropane (gDCC) unit, the core of this compound, has been identified as an effective and abundant mechanophore. researchgate.netliverpool.ac.uk When incorporated into a polymer backbone, the application of a mechanical force, such as through sonication or stretching, can induce the electrocyclic ring-opening of the gDCC unit to form a 2,3-dichloroalkene. researchgate.netliverpool.ac.uk

This transformation can be readily detected and quantified, making gDCC a useful probe for studying the distribution of forces within a polymer chain. researchgate.net The activation of this mechanophore is a result of the mechanical force lowering the activation energy barrier for the ring-opening reaction. This allows for chemical transformations to occur that would not happen under thermal conditions alone.

The development of gDCC as a mechanophore has been instrumental in studying phenomena such as allosteric mechanochemistry, where the activation of one mechanophore can influence the reactivity of another within the same polymer chain. liverpool.ac.uk This research opens the door to the design of "smart" materials that can respond to mechanical stress in a programmed and functional way, for example, by changing color, releasing a payload, or altering their mechanical properties.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 6,6-dichlorobicyclo[3.1.0]hexane, ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Although specific ¹³C NMR data for this compound is not available in the search results, data for other dichlorinated cyclic hydrocarbons can provide insight. For instance, in 1,1-dichlorocyclohexane, the carbon signals are well-defined. nih.gov Similarly, for trans-1,2-dichlorocyclohexane, distinct carbon resonances are observed. nih.gov It is expected that the ¹³C NMR spectrum of this compound would show distinct signals for the different carbon environments within the bicyclic system.

Proton (¹H) Chemical Shift (ppm) Multiplicity
Methylene (B1212753) Protons2.0-2.8Multiplet
Methine Proton (adjacent to Br)4.1-4.6Multiplet
Note: Data is for 3-bromo-6,6-dichlorobicyclo[3.1.0]hexane and is illustrative for the parent compound. acs.org

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. This technique has been successfully applied to various bicyclo[3.1.0]hexane derivatives to establish their precise atomic arrangement in the solid state. researchgate.netacs.orgacs.orgmdpi.com

For instance, the crystal structure of a bicyclo[3.1.0]hexane derivative revealed that the five-membered ring adopts an envelope conformation with the 'flap' being cis to the cyclopropane (B1198618) group. researchgate.net In another study, X-ray analysis of a different derivative confirmed the absolute configuration of the stereogenic centers. researchgate.net While a specific crystal structure for this compound was not found in the search results, the successful application of this technique to closely related compounds underscores its importance in unambiguously defining the stereochemical features of this class of molecules. The ability to obtain single crystals of sufficient quality is a prerequisite for this analysis. mdpi.comjhu.edu

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. libretexts.orglibretexts.org The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular formula, C₆H₈Cl₂. nih.gov

The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak and its fragments, with the M, M+2, and M+4 peaks appearing in a ratio determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

While a detailed fragmentation pattern for this compound is not explicitly provided in the search results, general fragmentation pathways for cyclic alkanes and halogenated compounds can be inferred. libretexts.orgmsu.edu Common fragmentation processes include the loss of a chlorine atom, a hydrogen chloride molecule, or cleavage of the bicyclic ring system. docbrown.info103.203.175 The analysis of these fragmentation patterns can provide valuable information for confirming the structure of the molecule. msu.edunist.gov

m/z Relative Abundance Possible Fragment
150/152/154Varies[C₆H₈Cl₂]⁺ (Molecular Ion)
115/117Varies[C₆H₈Cl]⁺
79Varies[C₆H₇]⁺
Note: This table is a hypothetical representation based on general fragmentation principles and the molecular weight of this compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.gov The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C-Cl bonds.

Although a specific IR spectrum for this compound is not detailed in the provided search results, information on related compounds is available. For example, the IR spectrum of a bicyclo[3.1.0]hexane derivative showed a C-H aliphatic stretching vibration at 2932 cm⁻¹. nih.gov The IR spectrum of 3-bromo-6,6-dichlorobicyclo[3.1.0]hexane exhibits a C-H stretching absorption at 3070 cm⁻¹. acs.org The C-Cl stretching vibrations typically appear in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. Analysis of the low-frequency vapor phase Raman spectra has been used to study the out-of-plane ring vibrations of bicyclo[3.1.0]hexane and its derivatives. dntb.gov.ua

Vibrational Mode Approximate Frequency (cm⁻¹)
C-H Stretch (aliphatic)~2850-3000
C-Cl Stretch~600-800
Note: These are general ranges for the indicated functional groups.

Chiroptical Spectroscopy for Configurational Assignments

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly useful for determining the absolute configuration of enantiomers.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral compound as a function of wavelength. This technique has been effectively used in conjunction with density functional theory (DFT) calculations to determine the absolute configurations of bicyclo[3.1.0]hexane derivatives. researchgate.netrsc.org The experimental ECD spectrum is compared with the theoretically predicted spectra for the possible enantiomers, and a match allows for the assignment of the absolute configuration with high confidence. rsc.org This approach has been successfully applied to bicyclo[3.1.0]hexane derivatives containing various functional groups. researchgate.netrsc.orgresearchgate.net

Optical Rotation Dispersion (ORD)

Optical Rotation Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. acs.org Similar to ECD, ORD is a powerful tool for assigning the absolute configuration of chiral molecules. researchgate.netrsc.orgacs.org The combination of ORD with ECD and computational methods provides a robust strategy for the stereochemical elucidation of complex chiral molecules, including derivatives of bicyclo[3.1.0]hexane. researchgate.netrsc.org Studies have shown that for bicyclo[3.1.0]hexane derivatives, both boat-like and chair-like conformers need to be considered in the theoretical calculations to achieve accurate spectral simulations. researchgate.netrsc.org

Vibrational Circular Dichroism (VCD)

Vibrational circular dichroism (VCD) is a spectroscopic technique that detects the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govbruker.com This technique is particularly valuable for determining the absolute configuration of chiral molecules in solution, a task that can be challenging using other methods like X-ray crystallography, which requires high-quality crystals. researchgate.netamericanlaboratory.com The VCD spectrum of a molecule is highly sensitive to its three-dimensional structure, providing a unique fingerprint for a specific enantiomer. acs.org

For bicyclo[3.1.0]hexane derivatives, VCD, in conjunction with density functional theory (DFT) calculations, has proven to be a powerful tool for assigning absolute configurations with a high degree of confidence. rsc.orgrsc.org The methodology involves comparing the experimentally measured VCD spectrum with spectra predicted by DFT calculations for different stereoisomers. americanlaboratory.com A good correlation between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute stereochemistry. rsc.orgrsc.org

Illustrative Data for VCD Analysis of a Bicyclo[3.1.0]hexane Derivative:

The following table illustrates the type of data obtained from a combined experimental and computational VCD study on a representative bicyclo[3.1.0]hexane derivative. This data is based on findings for similar compounds and serves to demonstrate the analytical approach. rsc.orgrsc.org

Frequency (cm⁻¹)Experimental ΔA (x 10⁻⁵)Calculated ΔA (x 10⁻⁵) for (1R, 5S)-isomerCalculated ΔA (x 10⁻⁵) for (1S, 5R)-isomerVibrational Mode Assignment
2980+2.5+2.8-2.8CH₂ asymmetric stretch
2955-1.8-2.0+2.0CH₂ symmetric stretch
1450+0.9+1.1-1.1CH₂ scissoring
1280-3.2-3.5+3.5C-C stretch / CH bend
1100+1.5+1.7-1.7C-C stretch / CH bend
850-0.7-0.8+0.8C-Cl stretch

Note: This data is illustrative and not from a direct measurement of this compound.

Ultraviolet Photoelectron Spectroscopy (UPS) for Gas-Phase Studies

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique used to investigate the electronic structure of molecules in the gas phase by measuring the kinetic energy of electrons ejected upon irradiation with ultraviolet photons. youtube.com This method provides direct information about the energies of molecular orbitals, offering insights into bonding and electronic effects within a molecule. scienceopen.com UPS is particularly surface-sensitive in solid-state studies but provides valuable information on valence electron binding energies for gas-phase molecules. youtube.com

In the context of this compound, a gas-phase UPS study would be instrumental in understanding the influence of the dichlorinated cyclopropane ring on the electronic structure of the bicyclic system. The high-energy UV photons, typically from a helium discharge lamp (He I or He II), would ionize the molecule, and the resulting photoelectron spectrum would show a series of bands corresponding to the different valence molecular orbitals. aps.org

Research on related halogenated hydrocarbons demonstrates that UPS can effectively probe the energies of orbitals associated with halogen lone pairs and the carbon-halogen bonds. acs.org For this compound, the spectrum would be expected to show distinct features corresponding to the ionization of electrons from the chlorine lone pairs, as well as from the σ-bonds of the bicyclic framework.

While specific experimental UPS data for this compound is not available in the reviewed literature, a study involving the vacuum pyrolysis of this compound has been conducted using HeI ultraviolet photoelectron spectroscopy to analyze the transient products. researchgate.net This indicates the feasibility of applying UPS to this compound and its derivatives.

Hypothetical UPS Data for this compound:

The following table presents a hypothetical set of ionization potentials for this compound, based on general knowledge of UPS spectra for chlorinated hydrocarbons and bicyclic systems. aps.orgacs.org

Ionization Potential (eV)Orbital AssignmentDescription
10.5n(Cl)Non-bonding electrons of the chlorine atoms (symmetric combination)
10.9n(Cl)Non-bonding electrons of the chlorine atoms (asymmetric combination)
11.8σ(C-C)Sigma bond of the cyclopropane ring
12.5σ(C-C)Sigma bonds of the cyclopentane (B165970) ring
13.2σ(C-Cl)Sigma bond between carbon and chlorine

Note: This data is hypothetical and intended for illustrative purposes, as experimental UPS data for this compound was not found.

Future Research Directions

Exploration of Novel Synthetic Routes and Catalytic Systems

The primary synthesis of 6,6-dichlorobicyclo[3.1.0]hexane and related gem-dihalocyclopropanes involves the addition of dichlorocarbene (B158193) to an alkene, in this case, cyclopentene (B43876). epa.govmit.edu Classic methods generate dichlorocarbene from chloroform (B151607) using a strong base like potassium tert-butoxide or under phase-transfer conditions. core.ac.uk However, future research should focus on developing more efficient, sustainable, and selective synthetic methodologies.

The exploration of novel catalytic systems presents a significant opportunity. While silver salts like silver tetrafluoroborate (B81430) (AgBF₄) have been effectively used to promote ring-opening reactions, arabjchem.org the development of catalytic systems that can control the reaction pathways with greater precision is highly desirable. For instance, dual catalysis systems, such as the synergistic use of gold and silver catalysts, could offer new possibilities for activating the substrate and directing its reactivity towards specific products. arabjchem.org Research into transition-metal-free catalytic systems could also provide more environmentally friendly and cost-effective synthetic routes. Furthermore, developing stereoselective catalytic systems would be a major advancement, allowing for the synthesis of enantiomerically pure derivatives, which is crucial for applications in medicinal chemistry.

Research AreaPotential Advancement
Catalyst Development Design of novel transition metal (e.g., gold, palladium) and metal-free catalysts for enhanced selectivity and efficiency.
Green Chemistry Investigation of solvent-free reaction conditions or the use of greener solvents to minimize environmental impact.
Stereoselective Synthesis Development of chiral catalysts or auxiliaries to control the stereochemistry of the bicyclic system and its subsequent transformations.
Flow Chemistry Application of continuous flow technologies for safer and more scalable synthesis, particularly when dealing with reactive intermediates.

Deeper Mechanistic Insights into Complex Rearrangements and Reactivity

This compound is known to undergo complex rearrangements, the mechanisms of which are not yet fully elucidated. Under thermal or solvolytic conditions, it can rearrange to its isomer, 2,3-dichlorocyclohexene. epa.govresearchgate.netcdnsciencepub.com The reaction mechanism can be influenced by the conditions, potentially proceeding through either radical or ionic pathways. sciencemadness.orgsciencemadness.org

Further investigations are needed to gain a more profound understanding of the reactive intermediates involved, such as the formation of a strained 1,3-bridged cyclopropene (B1174273) and a vinylcarbene. researchgate.netacs.orgresearchgate.net The competition between different elimination pathways, such as 1,2- and 1,4-eliminations, is also a critical area for study, as it dictates the final product distribution. researchgate.netresearchgate.netlookchem.com

Future research in this area should leverage advanced analytical and computational techniques. In-situ spectroscopic methods, such as time-resolved NMR and IR spectroscopy, could help to directly observe and characterize the transient intermediates. Computational modeling, including density functional theory (DFT) calculations, can provide valuable insights into the reaction energy profiles, transition state geometries, and the factors governing the selectivity of the rearrangements. A clearer mechanistic picture will enable chemists to better predict and control the outcomes of reactions involving this compound.

Development of New Derivatives with Tunable Reactivity and Properties

The inherent reactivity of this compound makes it an excellent scaffold for the synthesis of a wide range of derivatives. Its ring-opening reactions have been utilized to create functionalized six-membered rings, such as 2-halo-2-cyclohexenols and arylated hexahydroindoles, which are valuable building blocks for natural product synthesis. arabjchem.orgresearchgate.net

A key direction for future research is the systematic development of new derivatives with tunable reactivity and properties. This can be achieved by introducing various substituents onto the bicyclic frame. For example, modifying the electronic properties of the cyclopentane (B165970) ring or replacing the chlorine atoms with other halogens or functional groups could significantly alter the stability and reactivity of the cyclopropane (B1198618) ring. This would allow for a more controlled release of the ring strain and the selective formation of desired products. The synthesis of a library of such derivatives would provide a valuable toolkit for organic chemists to tackle diverse synthetic challenges.

Derivative ClassPotential Application
Halogenated Analogs Introduction of bromine or fluorine could alter the reactivity and provide access to different synthetic transformations.
Functionalized Cyclopentane Ring Appending functional groups to the five-membered ring could enable further synthetic elaborations and the creation of more complex molecules.
Polymer-Supported Derivatives Immobilizing the bicyclic unit on a solid support could facilitate easier purification and recycling of reagents in synthetic processes.

Broader Applications in Drug Discovery and Advanced Materials Science

The utility of this compound as a versatile building block has been demonstrated in the synthesis of natural products, such as the crinine-type alkaloids maritinamine and epi-maritinamine. arabjchem.orgguidechem.com Its ability to generate unique molecular architectures suggests that it holds significant potential for broader applications in drug discovery. Future efforts could focus on using this compound to create novel molecular scaffolds for the development of new therapeutic agents. For instance, derivatives of this compound could be explored as potential enzyme inhibitors or as ligands for various biological targets. acsmedchem.org

In the realm of materials science, gem-dihalocyclopropanes are being investigated as mechanophores—molecular units that can respond to mechanical stress by undergoing a chemical transformation. researchgate.net The ring-opening of the dichlorocyclopropane moiety under mechanical force can lead to changes in the properties of a polymer, opening up possibilities for creating self-healing or stress-responsive materials. Future research could explore the incorporation of this compound and its derivatives into polymer backbones to develop advanced materials with tailored mechanical and chemical properties.

Q & A

Q. What are the common synthetic routes for 6,6-dichlorobicyclo[3.1.0]hexane, and how are reaction conditions optimized?

this compound derivatives are typically synthesized via cyclopropanation or electrocyclic reactions. A key method involves the electrocyclic ring-opening of this compound precursors (e.g., compounds 1a–c) to generate π-allyl cations, which are trapped by nucleophiles like hydroxyamine derivatives to form spirocyclic products . Reaction optimization includes controlling temperature, solvent polarity, and stoichiometry of reagents. For example, silver tetrafluoroborate has been used to catalyze reactions involving dibromobicyclo[3.1.0]hexane analogs, achieving yields up to 67% .

Q. How is the molecular structure of this compound characterized experimentally?

Structural characterization employs:

  • X-ray diffraction (XRD): Resolves bond lengths, angles, and torsional strain (e.g., trans orientation of substituents in bicyclic frameworks) .
  • NMR spectroscopy: 1D and 2D NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, NOESY) identify coupling patterns and verify stereochemistry .
  • Quantum-chemical (QC) calculations: Compare optimized geometries with experimental data to validate conformations .

Q. What role do substituents (e.g., chlorine atoms) play in stabilizing the bicyclo[3.1.0]hexane framework?

Chlorine atoms at the 6,6-positions introduce steric and electronic effects:

  • Steric effects: Repulsion between chlorine and adjacent hydrogen atoms flattens the 5-membered ring, as observed in methyl-substituted analogs .
  • Electronic effects: Hyperconjugation between σ(C-Cl) bonds and adjacent orbitals stabilizes boat conformations in bicyclic systems .

Advanced Research Questions

Q. How do competing steric and electronic effects influence the conformation of this compound derivatives?

QC calculations and XRD reveal two competing factors:

  • Hyperconjugation: Stabilizes boat conformations via σ→σ* interactions between C-Cl bonds and adjacent orbitals.
  • Steric repulsion: Flattens the 5-membered ring to minimize H…H or Cl…H clashes, as seen in methyl-substituted analogs .
    Methodological approach: Compare torsional angles (e.g., N5N1C2C3) across derivatives to quantify structural deviations .

Q. What mechanistic insights explain the electrocyclic ring-opening of this compound?

The reaction proceeds via a thermally induced electrocyclic process:

  • Mechanism: The bicyclic framework undergoes ring-opening to generate a π-allyl cation intermediate, which is trapped by nucleophiles (e.g., hydroxyamine derivatives) to form spirocyclic products .
  • Key evidence: X-ray structures of intermediates (e.g., spirocyclic 3b–d) confirm regioselectivity and stereochemical outcomes .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • QC calculations (DFT): Model transition states and activation energies for reactions like cyclopropanation or electrocyclic ring-opening.
  • NBO analysis: Identifies hyperconjugative interactions influencing stability and reactivity .
  • Case study: QC simulations of 6,6-dimethyl analogs validated experimental XRD data with <1% deviation in bond lengths .

Q. What are the challenges in synthesizing enantiomerically pure this compound derivatives?

  • Stereochemical control: Sensitive bicyclic systems require chiral catalysts (e.g., palladium or ruthenium complexes) or chiral auxiliaries to enforce enantioselectivity .
  • Purification: Diastereomers are separated via chiral HPLC or crystallization, as demonstrated in methanocarba nucleoside syntheses .

Data Contradiction Analysis

Q. How are discrepancies resolved between computational predictions and experimental structural data?

  • Example: QC calculations for 6,6-dimethyl derivatives predicted a boat conformation, but XRD data showed a nearly planar 5-membered ring due to unaccounted steric repulsions .
  • Resolution: Refine computational models by incorporating dispersion corrections (e.g., Grimme’s D3 method) to better approximate steric effects.

Q. Why do different substituents (e.g., Cl vs. CH₃) yield divergent conformational outcomes in bicyclo[3.1.0]hexane systems?

  • Cl substituents: Larger atomic radius increases steric hindrance, favoring flattened conformations.
  • CH₃ substituents: Hyperconjugation dominates, stabilizing boat conformations despite minor steric clashes .

Research Methodology Tables

Q. Table 1. Comparison of Synthesis Methods

MethodKey Reagents/ConditionsYieldReference
Electrocyclic ring-openingAgBF₄, hydroxyamine derivatives67%
CyclopropanationPd catalysis, N-tosylhydrazones85–90%

Q. Table 2. Structural Parameters from XRD vs. QC Calculations

ParameterXRD Data (Å/°)QC Prediction (Å/°)Deviation
C-Cl bond length1.761.750.57%
N5N1C2C3 torsional angle178.2°179.5°0.73%

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Feasible Synthetic Routes

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6,6-Dichlorobicyclo[3.1.0]hexane
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Reactant of Route 2
6,6-Dichlorobicyclo[3.1.0]hexane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.